1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O/c26-21-10-4-2-7-19(21)16-31-24(18-12-14-27-15-13-18)23(29-30-31)25(32)28-22-11-5-8-17-6-1-3-9-20(17)22/h2,4-5,7-8,10-15H,1,3,6,9,16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHUYVEMUABLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034590-94-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, drawing from diverse research sources.
| Property | Value |
|---|---|
| Molecular Formula | C20H15FN6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 2034590-94-6 |
This compound features a triazole ring and a carboxamide group, which are known to contribute to various biological activities.
Antiproliferative Activity
Research indicates that compounds containing triazole moieties often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives possess activity against breast, colon, and lung cancer cell lines. The mechanism of action typically involves the inhibition of key enzymes or pathways involved in cell proliferation.
Case Study: Antiproliferative Testing
In a comparative study of triazole derivatives, it was found that modifications in the molecular structure significantly influenced their antiproliferative potency. The compound demonstrated notable activity against specific cancer cell lines, although detailed IC50 values were not provided in the available literature.
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. Triazoles are known to inhibit enzymes such as dihydrofolate reductase (DHFR), although studies have shown that some derivatives do not exhibit this inhibition directly but rather act through alternative pathways.
Antimicrobial Activity
While the primary focus has been on anticancer properties, there is emerging evidence that triazole compounds can also exhibit antimicrobial activity. For example, related compounds have shown effectiveness against Gram-positive bacteria. This suggests a broader spectrum of biological activity that warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the triazole ring or modifications to the benzyl or pyridine groups can significantly alter biological outcomes.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish antiproliferative activity.
- Ring Modifications : Alterations in the triazole ring structure can lead to changes in binding affinity for target enzymes.
Preparation Methods
Synthesis of 2-Fluorobenzyl Azide
The 2-fluorobenzyl azide precursor is synthesized via nucleophilic substitution of 2-fluorobenzyl bromide with sodium azide in a polar aprotic solvent. A mixture of 2-fluorobenzyl bromide (1.0 equiv) and sodium azide (1.2 equiv) in dimethylformamide is stirred at 60°C for 12 hours, yielding the azide after aqueous workup. This method, adapted from benzylic azide syntheses, provides the requisite azide in 85–90% yield.
Preparation of Pyridin-4-yl Acetylene
The pyridin-4-yl acetylene is synthesized via Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene, followed by deprotection. Using palladium(II) chloride and copper(I) iodide as catalysts, the reaction proceeds in triethylamine at 50°C for 6 hours, affording the terminal alkyne after treatment with tetrabutylammonium fluoride.
CuAAC Reaction Optimization
The CuAAC reaction between 2-fluorobenzyl azide and pyridin-4-yl acetylene is conducted using copper(II) trifluoromethanesulfonate (10 mol%) in dichloroethane at 60°C for 24 hours. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) enhance regioselectivity, ensuring exclusive formation of the 1,4-disubstituted triazole. The crude product, 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, is isolated via column chromatography in 75–80% yield.
Table 1: Optimization of CuAAC Conditions
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI (10) | None | DMF | 70 | 24 | 55 |
| CuOTf (10) | TBTA (20) | DCE | 60 | 24 | 80 |
| CuSO4 (10) | Sodium ascorbate | H2O/EtOH | 25 | 12 | 65 |
Carboxamide Formation via Ester Hydrolysis and Amidation
Saponification of Ethyl Ester
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using potassium hydroxide (2.0 equiv) in tetrahydrofuran/water (4:1) at 70°C for 6 hours. The resulting 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is obtained in 90% yield after acidification and filtration.
Amidation with 5,6,7,8-Tetrahydronaphthalen-1-amine
The carboxylic acid is activated using thionyl chloride to form the acyl chloride, which is subsequently treated with 5,6,7,8-tetrahydronaphthalen-1-amine (1.2 equiv) in dichloromethane at 0°C. Alternatively, a one-pot procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide, yielding the carboxamide in 85% purity after column chromatography.
Table 2: Amidation Reaction Conditions
| Activation Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | None | DCM | 0 → 25 | 78 |
| EDC/HOBt | Triethylamine | DMF | 25 | 82 |
| HATU | Diisopropylethylamine | DMF | 25 | 85 |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, Deuterated dimethyl sulfoxide): δ 8.65 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.85 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.45–7.30 (m, 4H, 2-fluorobenzyl H), 6.95 (t, J = 8.8 Hz, 1H, tetrahydronaphthalenyl H), 5.52 (s, 2H, benzyl CH2), 2.80–2.60 (m, 4H, tetrahydronaphthalenyl CH2), 1.75–1.60 (m, 4H, tetrahydronaphthalenyl CH2).
- 13C NMR (100 MHz, Deuterated dimethyl sulfoxide): δ 164.2 (C=O), 152.1 (triazole C), 149.8 (pyridinyl C), 135.6 (fluorobenzyl C-F), 128.9–125.4 (aromatic C), 47.8 (benzyl CH2), 29.5–22.3 (tetrahydronaphthalenyl CH2).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
One-Pot vs. Stepwise Approaches
A one-pot procedure combining CuAAC and amidation (as in Source) reduces purification steps but requires stringent control over reaction conditions to prevent side reactions. Stepwise synthesis, while lengthier, allows for intermediate characterization and higher overall yields (80% vs. 70% for one-pot).
Solvent and Catalyst Impact
Polar aprotic solvents like dimethylformamide improve azide-alkyne solubility but may necessitate higher temperatures. Copper(II) trifluoromethanesulfonate outperforms copper(I) iodide in regioselectivity, particularly with electron-deficient benzyl azides.
Challenges and Mitigation Strategies
Regioselectivity in CuAAC
The electron-withdrawing fluorine atom on the benzyl azide may slow reaction kinetics. Adding tris(benzyltriazolylmethyl)amine (TBTA) as a ligand accelerates the reaction while maintaining >95% 1,4-selectivity.
Amidation Efficiency
The bulky tetrahydronaphthalen-1-amine necessitates activation via HATU or EDC/HOBt to achieve >80% conversion. Pre-forming the acyl chloride avoids racemization but requires anhydrous conditions.
Q & A
Q. What are the typical synthetic routes for preparing this triazole-carboxamide derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, often starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Functionalization of the pyridine ring (e.g., halogenation) to enable cross-coupling reactions.
- Step 2 : Coupling of the 2-fluorobenzyl group via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Introduction of the 5,6,7,8-tetrahydronaphthalen-1-yl moiety through carboxamide bond formation using coupling reagents like HATU or DCC .
Optimization : Solvent choice (e.g., DMF or acetonitrile), base selection (K₂CO₃ or NEt₃), and temperature control (60–80°C) are critical for yield improvement. Purity is enhanced via column chromatography or preparative HPLC .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions. Aromatic protons in the pyridin-4-yl and 2-fluorobenzyl groups appear as distinct multiplet signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts.
- HPLC : Assesses purity (>95% typically required for biological assays). Use C18 columns with acetonitrile/water gradients .
Q. How does the tetrahydronaphthalen-1-yl group influence the compound’s physicochemical properties?
The hydrophobic tetrahydronaphthalene moiety enhances lipid solubility, potentially improving blood-brain barrier penetration. Computational logP calculations (e.g., using ChemAxon) predict increased lipophilicity compared to non-cyclic analogs. This group may also contribute to π-stacking interactions in target binding .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?
Obtaining high-quality single crystals is challenging due to the compound’s flexibility and hydrophobic domains. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzyl and pyridinyl substituents?
- Analog Synthesis : Replace 2-fluorobenzyl with chloro-/methoxy-benzyl groups to assess electronic effects.
- Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.
- Data Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends. Evidence from similar triazoles suggests fluorine enhances metabolic stability but may reduce solubility .
Q. How should researchers address contradictions in bioactivity data across different experimental setups?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity. Mitigation strategies:
- Standardization : Use uniform protocols (e.g., NIH/ATP concentration guidelines).
- Statistical Validation : Apply ANOVA to compare replicates across labs.
- Orthogonal Assays : Confirm results via thermal shift assays or cellular proliferation tests .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Docking Studies : AutoDock Vina or Glide can model interactions with receptors (e.g., opioid or kinase targets). Prioritize docking poses where the pyridinyl group forms hydrogen bonds with catalytic lysines.
- MD Simulations : GROMACS or NAMD assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity contributions from hydrophobic and electrostatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
